7-(ADAMANTAN-1-YL)-8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
7-(ADAMANTAN-1-YL)-8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE: is a complex organic compound featuring an imidazo[2,1-f]purine core structure. This compound is characterized by the presence of adamantyl groups, which are known for their bulky and rigid structure, contributing to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(ADAMANTAN-1-YL)-8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate purine derivatives and imidazole precursors.
Introduction of adamantyl groups: The adamantyl groups can be introduced via alkylation reactions using adamantyl halides or adamantyl alcohols under basic conditions.
Attachment of the 2-(1-adamantyloxy)ethyl group: This step involves the reaction of the intermediate compound with 2-(1-adamantyloxy)ethyl halides or tosylates in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl groups, leading to the formation of adamantyl ketones or alcohols.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the adamantyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Adamantyl ketones and alcohols.
Reduction: Dihydro derivatives of the imidazo[2,1-f]purine core.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: : The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: : Its potential biological activity, due to the presence of the imidazo[2,1-f]purine core, makes it a candidate for drug discovery and development, especially in targeting specific enzymes or receptors.
Medicine: : The compound may exhibit pharmacological properties, such as antiviral, anticancer, or anti-inflammatory activities, making it a subject of interest in medicinal chemistry research.
Industry: : The compound’s stability and rigidity, imparted by the adamantyl groups, make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(ADAMANTAN-1-YL)-8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-f]purine core can mimic purine bases, potentially interfering with nucleic acid synthesis or function. The adamantyl groups may enhance binding affinity and selectivity by providing steric hindrance and hydrophobic interactions.
Comparison with Similar Compounds
1-[2-(1-adamantyl)ethyl]adamantane: Shares the adamantyl groups but lacks the imidazo[2,1-f]purine core.
N-(1-adamantyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide: Contains an adamantyl group and a quinoline core, offering different biological activities.
2-(1-adamantyloxy)ethylamine: Features the 2-(1-adamantyloxy)ethyl group but lacks the imidazo[2,1-f]purine core.
Uniqueness: The combination of the imidazo[2,1-f]purine core with adamantyl groups in 7-(ADAMANTAN-1-YL)-8-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE provides a unique structural framework that can offer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
7-(1-adamantyl)-6-[2-(1-adamantyloxy)ethyl]-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O3/c1-33-26-25(27(37)34(2)29(33)38)36-17-24(30-11-18-5-19(12-30)7-20(6-18)13-30)35(28(36)32-26)3-4-39-31-14-21-8-22(15-31)10-23(9-21)16-31/h17-23H,3-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKZLICBUXNGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCOC45CC6CC(C4)CC(C6)C5)C78CC9CC(C7)CC(C9)C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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